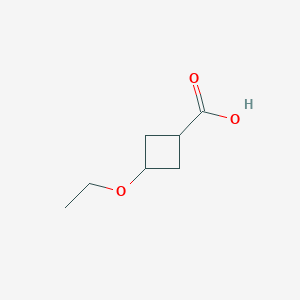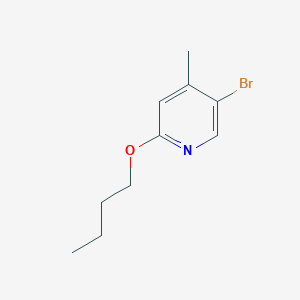
5-Bromo-2-butoxy-4-methylpyridine
Descripción general
Descripción
“5-Bromo-2-butoxy-4-methylpyridine” is a chemical compound with the CAS Number: 1289008-41-8 . It has a molecular weight of 244.13 and its IUPAC name is 5-bromo-2-butoxy-4-methylpyridine . It is an important intermediate in organic synthesis, with applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-bromo-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . The overall yield could be increased from 3.6% to 29.4% .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-butoxy-4-methylpyridine” is 1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3 . The InChI key is ZSHZIESUSUAKKH-UHFFFAOYSA-N .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-2-butoxy-4-methylpyridine” is 244.13 .
Aplicaciones Científicas De Investigación
1. Specific Scientific Field The field of application is medicinal chemistry, specifically in the development of kinase inhibitors .
3. Methods of Application or Experimental Procedures The compound is used as a starting material in the synthesis of the inhibitors . The synthesis involves several steps, including reductive coupling, side chain oxidation, and esterification . The optimized synthesis of one of the inhibitors, compound 3, starting from 2-fluoro-4-methylpyridine, resulted in a total yield of 29.4% in 7 linear steps .
4. Results or Outcomes The optimized synthesis resulted in more than eight times higher yields compared to a previously published synthesis starting from 2-bromo-4-methylpyridine . This optimized protocol also allowed for the synthesis of both enantiomers of the potent inhibitor 3. Biological data demonstrated that the (S)-enantiomer is two times more potent .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-butoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHZIESUSUAKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxy-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)
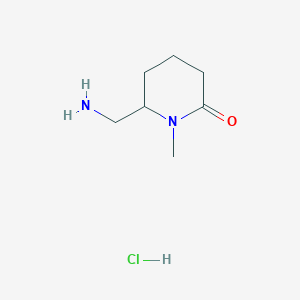
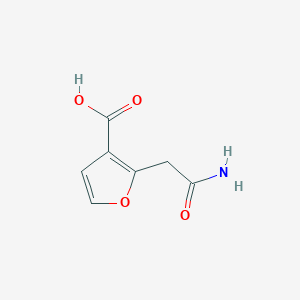
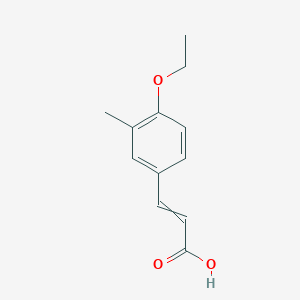

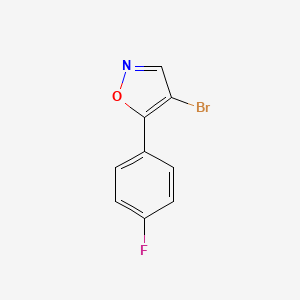
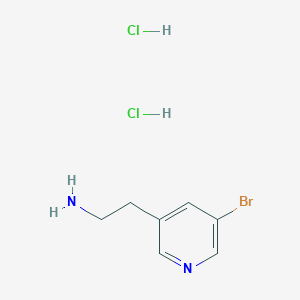
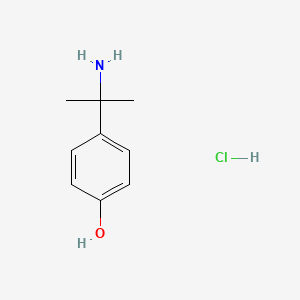
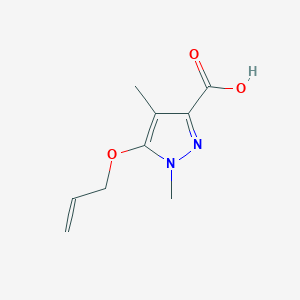
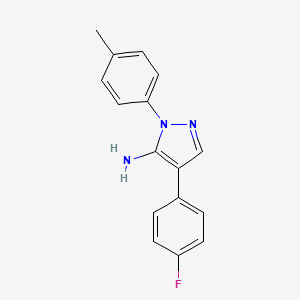
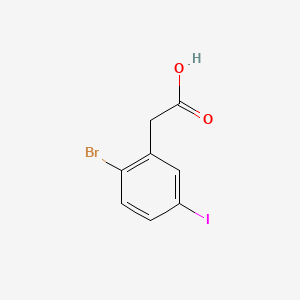
![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
